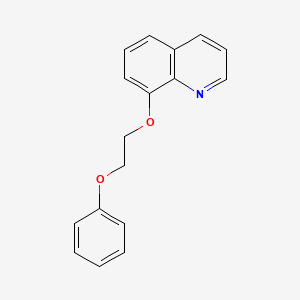
2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
Übersicht
Beschreibung
2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as Clorprenaline, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been used as a bronchodilator and is known for its potential use in treating asthma and other respiratory diseases.
Wirkmechanismus
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives interact with their targets and induce changes that lead to their biological activity .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
Clorprenaline has several advantages for lab experiments. It is a well-studied compound, and its mechanism of action is well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using Clorprenaline in lab experiments. It has been shown to have some toxicity in high doses, which may limit its use in certain experiments. Additionally, its effects may vary depending on the species and strain of animal used in the experiment.
Zukünftige Richtungen
There are several future directions for research on Clorprenaline. One potential area of research is its use in combination with other drugs for treating respiratory diseases and heart failure. Another area of research is its potential use in treating other diseases, such as Parkinson's disease and cancer. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential side effects or toxicity.
Conclusion:
In conclusion, Clorprenaline is a synthetic compound that has been extensively studied for its potential use in treating asthma and other respiratory diseases. Its mechanism of action involves activation of the beta-2 adrenergic receptors, which leads to relaxation of the smooth muscles in the airways. It has several biochemical and physiological effects, including increasing the levels of cAMP and increasing the heart rate and cardiac output. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to better understand its potential uses and any potential side effects.
Wissenschaftliche Forschungsanwendungen
Clorprenaline has been extensively studied for its potential use in treating asthma and other respiratory diseases. It has been shown to have bronchodilator effects by relaxing the smooth muscles in the airways, which makes breathing easier. It has also been studied for its potential use in treating heart failure and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-9(2)16(18)13(10(3)15(8)17)11-4-6-12(14)7-5-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIIOJGZQBCVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
![3-phenyl-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3937267.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)

![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)
![2-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B3937321.png)
![1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)